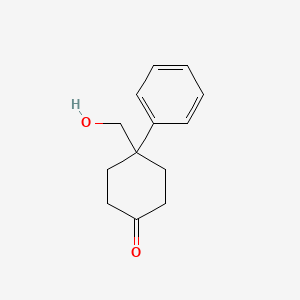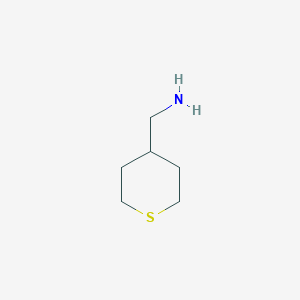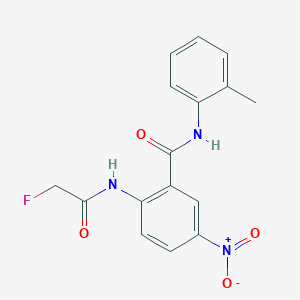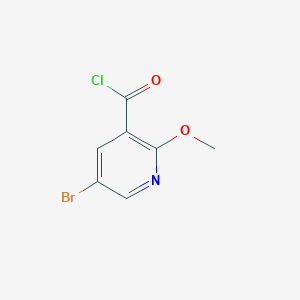![molecular formula C10H6N2S B1321663 Naphtho[2,3-c][1,2,5]thiadiazole CAS No. 91928-83-5](/img/structure/B1321663.png)
Naphtho[2,3-c][1,2,5]thiadiazole
Vue d'ensemble
Description
Naphtho[2,3-c][1,2,5]thiadiazole is a heterocyclic compound that contains a fused ring system composed of a naphthalene ring and a thiadiazole ring. This compound is known for its unique electronic properties and has been extensively studied for its applications in various fields, including organic electronics and materials science .
Mécanisme D'action
Target of Action
Naphtho[2,3-c][1,2,5]thiadiazole (NTD) primarily targets the electron transport chain in various applications . It is used in the development of dye-sensitized solar cells (DSSCs) and light-emitting devices , where it acts as a carrier for both holes and electrons .
Mode of Action
NTD interacts with its targets through its unique optical absorption and emission properties . It has a high fluorescence quantum yield and shows ambipolar transporting property, meaning it can transport both holes and electrons . This is due to the absence of a strong donor group in the molecular structure, which effectively suppresses intermolecular dipole-dipole interaction and concentration quenching .
Biochemical Pathways
The primary biochemical pathway affected by NTD is the electron transport chain . Theoretical calculations show that holes and electrons would both hop between the adjacent NTD chromophores, resulting in the ambipolar transporting property .
Pharmacokinetics
The emission color of NTD can be adjusted depending on the aryl substituents at the 4,9-position of the NTD chromophore .
Result of Action
The result of NTD’s action is the creation of highly efficient light-emitting devices and dye-sensitized solar cells (DSSCs) . For instance, the NT-based polymer PBDT-DTNT exhibited considerably better photovoltaic performance with a power conversion efficiency (PCE) of 6.00% .
Action Environment
The action, efficacy, and stability of NTD can be influenced by environmental factors such as the presence of other compounds and the physical state of NTD. For example, the presence of a strong donor group in the molecular structure can affect its properties . Furthermore, the film morphology and thermal stability of NTD compounds have been investigated, indicating that these factors can influence the compound’s action .
Analyse Biochimique
Biochemical Properties
Naphtho[2,3-c][1,2,5]thiadiazole plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is critical for cell proliferation and differentiation. Additionally, it can affect the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For instance, it has been found to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. This inhibition can result in altered cellular signaling and function .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or exposure to light. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell cycle progression and apoptosis .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, the compound may exhibit beneficial effects such as enhanced metabolic activity and improved cellular function. At high doses, it can lead to toxic effects, including liver damage and oxidative stress. These threshold effects highlight the importance of careful dosage regulation in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, influencing the metabolism of various substrates. These interactions can affect metabolic flux and the levels of specific metabolites, thereby impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions can influence the compound’s bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of naphtho[2,3-c][1,2,5]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of naphthalene derivatives with thiadiazole precursors in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Naphtho[2,3-c][1,2,5]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound-4,9-dione.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the naphthalene or thiadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions include various substituted this compound derivatives, which can have different electronic and photophysical properties .
Applications De Recherche Scientifique
Naphtho[2,3-c][1,2,5]thiadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.
Industry: This compound derivatives are used in the production of organic light-emitting diodes (OLEDs), organic solar cells, and other electronic devices
Comparaison Avec Des Composés Similaires
Naphtho[2,3-c][1,2,5]thiadiazole can be compared with other similar compounds, such as:
Naphtho[1,2-c5,6-c’]bis([1,2,3]thiadiazole): This compound has a similar fused ring system but with different electronic properties.
Naphtho[2,3-c][1,2,3]thiadiazole: Another isomer with distinct photophysical characteristics.
Benzothiadiazole derivatives: These compounds share the thiadiazole ring but have different aromatic systems, leading to varied applications.
This compound stands out due to its unique combination of electronic properties and versatility in various applications .
Propriétés
IUPAC Name |
benzo[f][2,1,3]benzothiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2S/c1-2-4-8-6-10-9(11-13-12-10)5-7(8)3-1/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFYNGAGLNSXOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC3=NSN=C3C=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


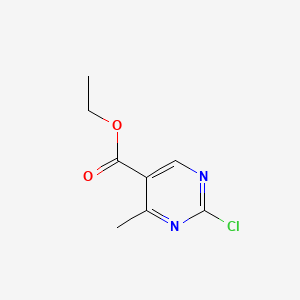
![Ethyl 3-(benzo[b]thiophen-2-yl)-3-oxopropanoate](/img/structure/B1321582.png)
![Ethyl 5-thiophen-2-yl-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1321590.png)

![N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1321592.png)


